3-Cyano-6,8-dichloro-4-methylcoumarin
Description
Historical Context and Structural Features of the Coumarin (B35378) Scaffold
The history of coumarin chemistry began in 1820 when the simplest member of the family, coumarin, was isolated from the tonka bean (Dipteryx odorata). nih.govjapsonline.commdpi.com The name "coumarin" itself is derived from "Coumarouna odorata," the plant from which it was first identified. frontiersin.org These compounds are a vast class of secondary metabolites found throughout the plant kingdom, as well as in some fungi and bacteria. nih.gov
Structurally, coumarins are classified as benzopyrones, consisting of a benzene (B151609) ring fused to an α-pyrone ring (2H-1-benzopyran-2-one). nih.govjapsonline.comresearchgate.net This core scaffold is biosynthesized in plants primarily through the shikimic acid pathway. nih.gov The versatility of the coumarin nucleus, characterized by its simple structure, low molecular weight, and high bioavailability, allows for extensive chemical modification, leading to a wide diversity of derivatives. nih.govresearchgate.net Natural coumarins are categorized into several subtypes, including simple coumarins, furanocoumarins, and pyranocoumarins, based on the substitutions on the core scaffold. japsonline.com
Importance of Coumarin Derivatives in Chemical and Biological Research
Coumarin derivatives have garnered significant attention from the scientific community due to their wide range of biological activities and applications. nih.govresearchgate.net Their ability to interact with various enzymes and receptors in living organisms has made them a "privileged scaffold" in medicinal chemistry. nih.govnih.gov The pharmacological properties attributed to coumarin-based compounds are extensive, including anticancer, anticoagulant, anti-inflammatory, antimicrobial, antiviral, antioxidant, and antidiabetic activities. frontiersin.orgresearchgate.net
Beyond medicinal chemistry, the unique photophysical properties of many coumarin derivatives make them valuable in other scientific domains. Their large conjugated system, with electron-rich and charge-transport properties, is crucial for their use as fluorescent probes and biological stains. nih.gov These fluorescent applications are instrumental for monitoring enzyme activity, visualizing complex biological events in living cells, and in the development of chemical sensors. nih.gov The ease with which the coumarin nucleus can be synthesized and decorated has further solidified its importance, enabling the design of novel compounds for diverse applications in medicine, agrochemicals, and cosmetics. nih.gov
Specific Research Focus on 3-Cyano-4-methylcoumarin and Halogenated Coumarin Analogues
Within the vast family of coumarins, derivatives with specific substitutions at the 3- and 4-positions, as well as those containing halogens, have become focal points of targeted research. The introduction of a cyano (-CN) group at the 3-position of the coumarin ring is of particular interest. The synthesis of 3-cyano-coumarin derivatives is actively explored due to their potential biological activities and their utility as synthetic intermediates. mdpi.com For example, compounds like 3-cyano-7-hydroxy-4-methylcoumarin (B1353687) have been synthesized and studied. nih.govnih.govsigmaaldrich.com The electron-withdrawing nature of the cyano group at the 3-position can significantly influence the molecule's electronic properties, often enhancing its fluorescence and biological interactions. acgpubs.org
Similarly, halogenated coumarins represent another important area of investigation. The introduction of halogen atoms, such as chlorine and bromine, onto the coumarin scaffold can modulate the compound's lipophilicity, metabolic stability, and biological activity. Research on compounds like 8-Bromo-6-chloro-3-cyano-4-methylcoumarin has highlighted their application as fluorescent probes for imaging cellular processes and as potential therapeutic agents with anti-inflammatory and anti-cancer properties. smolecule.com The synthesis of related structures, such as 3-Cyano-6,8-dibromo-4-methylcoumarin, further indicates the scientific interest in di-halogenated 3-cyanocoumarins. sigmaaldrich.com
Overview of Research Areas Pertaining to 3-Cyano-6,8-dichloro-4-methylcoumarin
Research on this compound is situated at the intersection of studies on 3-cyanocoumarins and halogenated coumarins. While specific published studies focusing exclusively on this compound are not abundant, its structure suggests several key areas of scientific investigation. The primary research applications are inferred from the activities of its close structural analogues.
The presence of the 3-cyano group and the dichloro substitution pattern makes it a candidate for development in several fields:
Organic Synthesis: It serves as a valuable intermediate for creating more complex heterocyclic molecules. The cyano group and the chlorine atoms are reactive sites that can be targeted for further chemical modifications. smolecule.com
Fluorescence and Chemical Sensing: Like other halogenated cyanocoumarins, this compound is expected to possess fluorescent properties. smolecule.com Research would likely explore its potential as a fluorescent probe for cellular imaging or as a component in chemosensors designed to detect specific analytes.
Biological and Medicinal Chemistry: Drawing parallels from its bromo-chloro analogue, this compound is a candidate for screening for various biological activities. smolecule.com Potential areas of study include its anti-inflammatory, antimicrobial, and anticancer properties, as the specific halogenation pattern can enhance interactions with biological targets. smolecule.com
The combination of the electron-withdrawing cyano group and two chlorine atoms on the benzene ring makes this compound a distinct molecule with potential for novel applications in materials science and pharmacology.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 262590-96-5 | alfa-chemistry.com |
| Molecular Formula | C₁₁H₅Cl₂NO₂ | alfa-chemistry.com |
| Molecular Weight | 254.07 g/mol | alfa-chemistry.com |
Structure
3D Structure
Properties
IUPAC Name |
6,8-dichloro-4-methyl-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO2/c1-5-7-2-6(12)3-9(13)10(7)16-11(15)8(5)4-14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFNJZOBKIHBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350998 | |
| Record name | 3-CYANO-6,8-DICHLORO-4-METHYLCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262590-96-5 | |
| Record name | 3-CYANO-6,8-DICHLORO-4-METHYLCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 3 Cyano 6,8 Dichloro 4 Methylcoumarin
Reactivity Profiles of the Coumarin (B35378) Pyrone Ring: C-3 and C-4 Positions
The reactivity of the coumarin nucleus is primarily centered on the α,β-unsaturated lactone system, specifically the C-3 and C-4 positions. frontiersin.org In 3-Cyano-6,8-dichloro-4-methylcoumarin, the substituents at these positions dictate a unique chemical behavior. The electron-withdrawing cyano group at the C-3 position significantly influences the electronic properties of the pyrone ring.
A key feature of 3-cyano-4-methylcoumarins is their capacity for vinylogous reactivity. frontiersin.orgnih.gov The 4-methyl group, activated by the conjugated cyano group at C-3, can act as a pronucleophile. nih.gov This allows the methyl group to participate in reactions typically uncharacteristic for a simple alkyl substituent on an aromatic ring. For instance, these compounds can undergo direct vinylogous conjugate addition (Michael addition) to acceptors like maleimides and participate in enantioselective Mannich-type reactions. nih.govnih.gov These reactions effectively functionalize the molecule at the 4-methyl position, demonstrating its enhanced nucleophilicity. frontiersin.orgnih.gov
Furthermore, the C4-position can be directly acylated through visible light-induced cross-dehydrocoupling reactions with aldehydes, showcasing another pathway for functionalization. frontiersin.orgnih.gov The diene system within the pyrone ring (O-C6-C5-C4a) can theoretically participate in cycloaddition reactions, such as the Diels-Alder reaction. However, studies have shown that the benzo-annulation in coumarins makes them less reactive as dienes compared to simpler 2-pyrone structures due to the greater loss of aromatic resonance stabilization in the transition state. nsf.gov
Table 1: Reactivity at C-3 and C-4 Positions of 3-Cyano-4-methylcoumarins
| Position | Reactivity Type | Description | Example Reaction |
|---|---|---|---|
| C-4 (Methyl Group) | Vinylogous Nucleophilicity | The 4-methyl group is activated by the 3-cyano group, allowing it to act as a nucleophile. nih.govnih.gov | Vinylogous Michael Addition to maleimides. nih.gov |
| C-4 (Methyl Group) | Vinylogous Reactivity | The activated methyl group can participate in condensation reactions. | Mannich-type reaction with iminoisatins. frontiersin.orgnih.gov |
| C-4 | Acylation | Direct acylation at the C-4 position is possible via photoredox catalysis. frontiersin.orgnih.gov | Cross-dehydrocoupling with aldehydes. frontiersin.org |
| Pyrone Diene | Cycloaddition | The pyrone ring can act as a diene in Diels-Alder reactions, though its reactivity is lower than that of simple pyrones. nsf.gov | Reaction with benzynes (slow). nsf.gov |
Reactions Involving the 3-Cyano Group and its Transformations
The 3-cyano group is a versatile functional handle, serving as a gateway to a variety of other important substituents. 3-Cyanocoumarins are well-established precursors for the synthesis of coumarin-3-carboxylic acids and coumarin-3-carboxamides through hydrolysis. researchgate.netniscpr.res.in These transformations are valuable as the resulting carboxylic acids and amides are themselves scaffolds for further derivatization.
Beyond hydrolysis, the nitrile group can undergo addition reactions. A notable example is the palladium(II)-catalyzed addition of arylboronic acids to the cyano group, which provides a direct and efficient route to 3-aroylcoumarins. researchgate.net This method is valued for its chemoselectivity and use of greener solvents like water. researchgate.net The synthesis of 3-cyanocoumarins itself often proceeds through the condensation of a substituted 2-hydroxyacetophenone (B1195853) with malononitrile (B47326), sometimes forming a 2-iminocoumarin intermediate that is subsequently hydrolyzed to the final product. niscpr.res.inderpharmachemica.com This highlights the stability of the 3-cyanocoumarin (B81025) structure once formed.
Table 2: Key Transformations of the 3-Cyano Group
| Reagent(s) | Product Type | Reaction Description | Reference |
|---|---|---|---|
| Acid or Base, H₂O | Coumarin-3-carboxylic acid | Hydrolysis of the nitrile to a carboxylic acid. | researchgate.netniscpr.res.in |
| Acid or Base, H₂O (partial) | Coumarin-3-carboxamide | Partial hydrolysis of the nitrile to an amide. | researchgate.netniscpr.res.in |
| Arylboronic acid, Pd(II) catalyst | 3-Aroylcoumarin | Catalytic addition of an aryl group across the C≡N triple bond, followed by hydrolysis. | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on the Halogenated Benzene (B151609) Moiety
The benzene moiety of this compound is subject to the typical substitution reactions of aromatic rings, although its reactivity is heavily modified by its substituents. The two chlorine atoms at positions 6 and 8 are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. msu.edu These halogen substituents are, however, ortho- and para-directing. msu.edu
In this specific molecule, the positions open for electrophilic attack are C-5 and C-7. The directing effects of the substituents are as follows:
The C-6 chlorine directs incoming electrophiles to the C-5 (ortho) and C-7 (para) positions.
The C-8 chlorine directs to the C-7 (ortho) position.
The fused pyrone ring also influences the regioselectivity.
The combined effect of these groups suggests that further electrophilic substitution, such as nitration or further halogenation, would likely occur at the C-5 or C-7 position, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (the halogen). wikipedia.orglibretexts.org While the 6,8-dichloro substitution pattern does not provide this classic activation, SNAr reactions can sometimes be achieved on polyhalogenated arenes under forcing conditions with strong nucleophiles. wikipedia.org Therefore, displacement of one of the chlorine atoms by a potent nucleophile is theoretically possible but would likely require harsh reaction conditions.
Annulation Reactions and Formation of Fused Heterocyclic Systems from 3-Cyano-4-methylcoumarins
3-Cyano-4-methylcoumarins are valuable building blocks for constructing polycyclic molecules where another heterocyclic ring is fused to the coumarin core. mdpi.comnih.gov These annulation reactions often lead to novel molecular scaffolds with significant biological potential. mdpi.comnih.gov The fusion typically occurs across the C-3 and C-4 positions of the pyrone ring.
A variety of fused systems can be synthesized from coumarin precursors. For example:
Fused Pyridines: Reactions can lead to the formation of chromeno[3,4-c]pyridines. researchgate.net
Fused Pyrazoles: Treatment with hydrazine (B178648) can yield benzopyrano[3,4-c]pyrazoles. researchgate.net
Fused Isoxazoles: Reaction with hydroxylamine (B1172632) hydrochloride can produce 2-amino-4H-chromeno[3,4-d]isoxazol-4-one. mdpi.com
Fused Triazoles: The use of sodium azide (B81097) on coumarin derivatives can lead to the formation of chromeno[3,4-d] nih.govfrontiersin.orgresearchgate.nettriazoles. mdpi.com
Cascade reactions provide an elegant route to complex fused systems. An organocatalytic cascade involving 3-cyano-4-styrylcoumarins (derivatives of the title compound) and 2-mercaptoacetophenones results in polycyclic products containing fused coumarin, 2H-pyran-2-imine, and tetrahydrothiophene (B86538) rings in a single synthetic operation. nih.govacs.org
Table 3: Examples of Fused Heterocyclic Systems from Coumarin Precursors
| Starting Material Type | Reagent(s) | Fused Ring System Formed | Reference |
|---|---|---|---|
| 3-Cyanocoumarin derivative | Hydrazine | Pyrazole | researchgate.net |
| 3-Cyanocoumarin derivative | Various | Pyridine | researchgate.net |
| 3-Cyanocoumarin derivative | Hydroxylamine | Isoxazole | mdpi.com |
| 4-Azidocoumarin | t-Butoxide | Triazole | mdpi.com |
| 3-Cyano-4-styrylcoumarin | 2-Mercaptoacetophenone | Tetrahydrothiophene, Pyran-2-imine | nih.govacs.org |
Coordination Chemistry: Metal Complexation Studies of Coumarin Ligands
Coumarin derivatives are recognized as excellent ligands in coordination chemistry due to the presence of multiple heteroatoms that can act as electron-pair donors. nih.govresearchgate.net For this compound, potential coordination sites include the carbonyl oxygen of the pyrone ring and the nitrogen atom of the 3-cyano group. researchgate.netijrpr.com These sites allow the molecule to act as a bidentate or monodentate ligand, forming stable complexes with a wide array of metal ions. ijrpr.com
Numerous studies have reported the synthesis and characterization of metal complexes with various coumarin-based ligands. The metals involved include transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II), as well as precious metals like silver(I), ruthenium(II), rhodium(III), and iridium(III). nih.govfrontiersin.orgmdpi.com The incorporation of a metal ion into a coumarin derivative often leads to a significant enhancement of its biological or photophysical properties compared to the free ligand. nih.govmdpi.com For instance, metal chelation can improve antioxidant or antimicrobial activity. nih.govmdpi.com The coordination environment, ligand field effects, and the choice of metal ion all play crucial roles in determining the final properties of the complex. ijrpr.com Given its structure, this compound is expected to form stable chelate complexes, likely involving the pyrone oxygen and the cyano nitrogen, making it a promising ligand for the development of new metal-based compounds. researchgate.netijrpr.com
Table 4: Representative Metals Used in Coumarin Complexation
| Metal Ion | Example Coumarin Ligand Type | Observed Property of Complex | Reference |
|---|---|---|---|
| Copper (II) | Coumarin-hydrazone | Enhanced antioxidant activity | mdpi.com |
| Zinc (II) | 3-(2-hydroxybenzoyl)-2H-chromen-2-one | Antibacterial activity | nih.gov |
| Cobalt (II) | Coumarin-hydrazone | Potent antioxidant activity | mdpi.com |
| Silver (I) | Coumarin-triazole hybrid | DPPH radical scavenging activity | frontiersin.orgmdpi.com |
| Ruthenium (II) | Coumarin-N-acylhydrazone | Antibacterial activity | nih.govfrontiersin.org |
| Rhenium (I) | 3-Phenylcoumarin | Antibacterial activity (Gram-positive) | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyano 6,8 Dichloro 4 Methylcoumarin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Comprehensive structural assignment of 3-Cyano-6,8-dichloro-4-methylcoumarin relies on Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR spectroscopy would be utilized to identify the chemical shifts and coupling constants of the aromatic and methyl protons, while ¹³C NMR spectroscopy would provide data on the carbon framework of the molecule.
However, specific experimental ¹H NMR and ¹³C NMR spectral data for this compound, including chemical shifts (δ) and coupling constants (J), are not available in the reviewed scientific literature. For a definitive structural analysis, these spectra would need to be experimentally recorded.
Expected ¹H NMR and ¹³C NMR Spectral Characteristics (Hypothetical) A hypothetical analysis suggests the following expected signals, though experimental verification is required.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic CH | δ 7.5 - 8.0 | Doublet | H-5 |
| Aromatic CH | δ 7.3 - 7.8 | Doublet | H-7 |
| Methyl | δ 2.4 - 2.8 | Singlet | 4-CH₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl | δ 155 - 160 | C=O (C-2) |
| Aromatic/Vinylic | δ 110 - 155 | Aromatic & Vinylic Carbons |
| Cyano | δ 115 - 120 | -C≡N |
| Methyl | δ 18 - 25 | 4-CH₃ |
Note: This table is predictive and not based on published experimental data.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in this compound. Key vibrational modes would include the C≡N stretch of the cyano group, the C=O stretch of the lactone, and various C-Cl, C-C, and C-H vibrations.
Despite the utility of these methods, specific FT-IR and Raman spectra for this compound have not been published in the available scientific resources. General literature on similar coumarin (B35378) structures suggests that the nitrile (C≡N) stretching vibration typically appears as a sharp band in the region of 2220-2240 cm⁻¹.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the conjugated system of the coumarin core. The positions of the absorption maxima (λmax) provide insights into the electronic structure of the molecule.
Specific experimental UV-Vis absorption data for this compound is not documented in the searched databases. However, studies on structurally related compounds, such as 8-Bromo-6-chloro-3-cyano-4-methylcoumarin, have reported UV-Vis absorption maxima around 365 nm, which is attributed to π-π* transitions within the coumarin ring system. The exact absorption characteristics for the dichloro analog would require experimental measurement.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to precisely determine the molecular formula of this compound (C₁₁H₅Cl₂NO₂), which has a calculated monoisotopic mass of 252.9697 g/mol . The fragmentation pattern observed in the mass spectrum would further help in confirming the structure.
A review of scientific databases indicates a lack of published experimental mass spectrometry or HRMS data specifically for this compound.
Predicted Mass Spectrometry Data
| Technique | Ion | Calculated m/z |
|---|---|---|
| HRMS (ESI+) | [M+H]⁺ | 253.9775 |
Note: This table is based on theoretical calculations.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other available crystallographic databases. For comparison, the crystal structure of the related 8-Bromo-6-chloro-3-cyano-4-methylcoumarin has been reported to belong to the monoclinic space group P2₁/c. Obtaining single crystals of the dichloro compound would be necessary to determine its precise solid-state architecture.
Time-Resolved Spectroscopic Methods for Investigating Reaction Intermediates and Dynamics
Time-resolved spectroscopic techniques, such as transient absorption or time-resolved fluorescence, are used to study the properties of excited states and the dynamics of photochemical reactions or the formation of transient intermediates. These methods could provide valuable information on the photophysical behavior of this compound.
Currently, there is no information available in the scientific literature regarding time-resolved spectroscopic studies conducted on this specific compound.
Computational Chemistry Investigations of 3 Cyano 6,8 Dichloro 4 Methylcoumarin
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is the standard method for investigating the electronic ground state properties of organic molecules like coumarins. The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. DFT calculations achieve this by finding the minimum energy structure on the potential energy surface. From this optimized geometry, a wealth of information about the molecule's electronic characteristics can be derived.
Selection of Basis Sets and Exchange-Correlation Functionals
The accuracy of DFT calculations is fundamentally dependent on the choice of two key parameters: the basis set and the exchange-correlation functional.
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements like carbon, oxygen, nitrogen, and halogens, Pople-style basis sets such as 6-311++G(d,p) are commonly employed. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) to better describe lone pairs and non-covalent interactions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is crucial for describing bonding accurately.
Exchange-Correlation Functionals: The exchange-correlation functional is the component of DFT that approximates the complex many-electron interactions. The most widely used functional for organic molecules is B3LYP , a hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation terms. Other functionals, such as PBE0 or CAM-B3LYP, may also be used depending on the specific properties being investigated. lu.se For coumarin (B35378) derivatives, B3LYP has been shown to provide reliable results for both geometric and electronic properties. fuelmech.org
The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a well-established and reliable level of theory for investigating the properties of substituted coumarins. fuelmech.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Kinetic Stability
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following table illustrates the type of data obtained from FMO analysis. Specific values for the title compound are not available.)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | Value | LUMO - HOMO Energy Difference |
Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This method is exceptionally useful for quantifying electron delocalization and intramolecular charge transfer (ICT) interactions. NBO analysis can identify key donor-acceptor interactions within the molecule. For instance, it can quantify the stabilization energy (E(2)) associated with hyperconjugation, such as the interaction between the lone pairs of the pyrone oxygen atom and the antibonding orbitals of adjacent C-C bonds, or the delocalization of π-electrons across the fused ring system. In similar coumarin systems, NBO analysis has confirmed charge transfer from electron-donating groups to electron-withdrawing moieties, with stabilization energies quantifying the strength of these interactions.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density distribution onto the molecular surface. It is an invaluable tool for identifying the electrostatic landscape of a molecule and predicting its reactive behavior.
Red Regions: Indicate areas of most negative electrostatic potential, rich in electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.
Blue Regions: Indicate areas of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green/Yellow Regions: Represent areas of neutral or intermediate potential.
For 3-Cyano-6,8-dichloro-4-methylcoumarin, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen of the cyano group, identifying them as nucleophilic centers. Positive potential (blue) would be expected around the hydrogen atoms, particularly those of the methyl group. mdpi.com Such maps provide a clear, visual guide to how the molecule will interact with other polar molecules or biological targets. nih.gov
Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to provide quantitative measures of a molecule's reactivity and stability. These descriptors are derived from conceptual DFT.
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to a change in electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a molecule's polarizability.
Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It describes the ability of a molecule to attract electrons.
These descriptors provide a more nuanced understanding of reactivity than FMO analysis alone and are used to compare the reactivity trends across a series of related compounds.
Table 2: Illustrative Global Reactivity Descriptors (Note: This table shows the type of data generated from a conceptual DFT analysis. Specific values for the title compound are not available.)
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |
| Chemical Softness (S) | 1 / (2η) | Value |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value |
| Electrophilicity Index (ω) | χ² / (2η) | Value |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions
While DFT is excellent for ground-state properties, understanding a molecule's interaction with light—its absorption and emission characteristics—requires the study of its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. mit.edu
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum. The theory also provides the oscillator strength (f) for each transition, which relates to the intensity of the absorption band. By optimizing the geometry of the first excited state, one can also simulate fluorescence or phosphorescence events and calculate emission wavelengths. For coumarins, TD-DFT is crucial for explaining their well-known fluorescent properties. The calculations can reveal the nature of the electronic transitions (e.g., π→π* or n→π*) and how substituents influence the absorption and emission spectra. lu.se A TD-DFT study of this compound would be essential to predict its color, fluorescence efficiency, and potential applications in areas like fluorescent probes or organic light-emitting diodes (OLEDs).
Molecular Dynamics Simulations and Molecular Docking Studies for Elucidating Binding Mechanisms with Biological Targets
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules like this compound and biological macromolecules. nih.gov These methods provide insights into the binding affinities and mechanisms at an atomic level, which is crucial for understanding the compound's potential pharmacological activities. nih.govresearchgate.net
Following docking, molecular dynamics simulations can be employed to study the dynamic stability of the ligand-protein complex over time. An MD simulation would track the movements of every atom in the system, providing a more realistic representation of the binding event in a simulated physiological environment. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of intermolecular hydrogen bonds over the simulation period.
A representative, hypothetical docking analysis of this compound with a generic enzyme active site is summarized in the table below. This table illustrates the type of data generated from such a study and the potential interactions that could stabilize the complex.
| Parameter | Hypothetical Value/Observation | Significance |
| Binding Energy | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |
| Interacting Residues | Amino acids (e.g., Leu, Val, Phe) | Highlights the specific amino acids involved in the binding. |
| Interaction Types | Hydrophobic, Halogen Bonds | Elucidates the nature of the chemical forces holding the complex together. |
| RMSD of Complex | Stable around 0.2 nm | Suggests the ligand remains stably bound within the active site over the simulation time. |
Theoretical Elucidation of Reaction Mechanisms and Pathways (e.g., Antioxidant Mechanisms)
The antioxidant potential of a chemical compound can be effectively investigated using computational chemistry, particularly through methods based on Density Functional Theory (DFT). These theoretical studies can elucidate the likely mechanisms by which a molecule, such as this compound, can neutralize free radicals. The primary mechanisms for direct antioxidant activity include Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer followed by Proton Transfer (SET-PT).
DFT calculations can determine several key parameters that predict antioxidant efficacy. These include Bond Dissociation Enthalpy (BDE) for the HAT mechanism, Ionization Potential (IP) for the SET-PT mechanism, and Proton Affinity (PA) for the SPLET mechanism. A lower BDE for a C-H or O-H bond indicates a greater ease of donating a hydrogen atom to a radical. Similarly, a lower IP suggests a greater propensity to donate an electron.
For this compound, the most likely site for hydrogen atom donation in a HAT mechanism would be the methyl group at the C4 position. Computational analysis would involve calculating the BDE of a C-H bond in this methyl group. The presence of the electron-withdrawing cyano group and the dichlorinated benzene (B151609) ring would modulate the electronic structure of the entire molecule, influencing these energetic parameters.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in assessing antioxidant potential. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate an electron; a higher EHOMO value suggests a better electron-donating capability. The energy gap between HOMO and LUMO (ELUMO - EHOMO) provides an indication of the molecule's chemical reactivity and stability.
The following table presents hypothetical DFT-calculated parameters for this compound, illustrating how its antioxidant potential could be theoretically assessed.
| Computational Parameter | Hypothetical Value | Interpretation |
| BDE (C4-Methyl C-H) | 85 kcal/mol | Indicates the energy required to break the C-H bond for hydrogen atom donation. |
| Ionization Potential (IP) | 7.5 eV | Reflects the energy needed to remove an electron from the molecule. |
| HOMO Energy | -6.8 eV | Suggests its capacity as an electron donor in radical scavenging reactions. |
| LUMO Energy | -2.1 eV | Relates to its ability to accept an electron. |
| HOMO-LUMO Gap | 4.7 eV | Provides insight into the chemical reactivity and stability of the molecule. |
These computational investigations, both in terms of biological target interactions and antioxidant mechanisms, provide a foundational understanding of the potential chemical behavior of this compound, guiding further experimental research.
In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature
Following an exhaustive search of scientific databases, peer-reviewed journals, and patent literature, it has been determined that there is a significant lack of specific published data on the photophysical and optoelectronic properties of the chemical compound This compound .
While the broader family of coumarin derivatives is well-documented for its fluorescent properties and diverse applications in materials science and bioimaging, this particular dichlorinated, cyano-substituted molecule has not been the subject of detailed characterization in the public domain. The structure of coumarins, with their benzopyran-2-one core, allows for extensive functionalization. Substituents such as the electron-withdrawing cyano (-CN) group at the 3-position and halogen atoms (in this case, chlorine at the 6- and 8-positions) are known to significantly modulate the electronic and photophysical characteristics of the molecule. Generally, such modifications can influence intramolecular charge transfer (ICT) processes, which are fundamental to the fluorescence and solvatochromic behavior of these dyes.
However, without specific experimental or theoretical studies on this compound, any discussion of its specific properties would be purely speculative. Key quantitative data required for a thorough scientific article, including:
Emission Maxima and Quantum Yields: Specific wavelengths of emitted light and the efficiency of the fluorescence process.
Fluorescence Lifetimes: The duration of the excited state before returning to the ground state.
Solvatochromic Effects: Changes in spectral properties in response to solvent polarity.
Ground and Excited State Dipole Moments: Quantitative measures of charge distribution in the molecule's electronic states.
Mechanisms of Light Emission: Detailed studies confirming the roles of Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).
Optoelectronic Applications: Documented use or testing in devices and advanced materials.
are not available in the current body of scientific literature. Therefore, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time. Further experimental research is required to elucidate the specific photophysical and optoelectronic behavior of this compound.
Advanced Research Applications and Functional Materials
Development as Fluorescent Probes for Specific Analyte Recognition
The inherent fluorescence of the coumarin (B35378) nucleus is a key feature that has been extensively exploited in the development of fluorescent probes. The 3-cyano-4-methylcoumarin framework, in particular, serves as a versatile platform for creating sensors for various analytes, including metal ions and biomolecules. uevora.ptchim.it Strategic modifications to this core structure allow for the fine-tuning of its sensitivity and selectivity.
Derivatives of 3-cyano-4-methylcoumarin have been investigated as fluorescent probes for the detection of biologically and environmentally important species. niscpr.res.innih.gov The introduction of specific recognition moieties onto the coumarin backbone enables the selective binding of target analytes, which in turn modulates the fluorescence output of the molecule. This "turn-on" or "turn-off" fluorescence response provides a direct and sensitive method for analyte detection. nih.gov
For example, coumarin-based probes have been successfully designed for the detection of various metal ions, including Zn2+, Cu2+, and Fe3+. cam.ac.ukrsc.orgmdpi.com These probes often incorporate chelating agents that selectively bind to the target metal ion, leading to a measurable change in their fluorescence properties. Similarly, by incorporating reactive groups, 3-cyano-4-methylcoumarin derivatives can be tailored to detect specific biomolecules, such as amino acids, peptides, and nucleic acids. uevora.ptbohrium.com
| Probe Derivative (related to 3-Cyano-4-methylcoumarin) | Target Analyte | Sensing Mechanism | Application | Reference(s) |
| Coumarin-derived sensor with transformable receptor (CTS) | Zn2+ | Chelation-induced tautomerization and fluorescence enhancement | Differentiating Zn2+ and Cd2+ in cells | cam.ac.uk |
| Coumarin-derived probe 1 | Cu2+ | Fluorescence quenching upon complexation | Detecting Cu2+ in living cells | rsc.org |
| Coumarin-based probes BS1 and BS2 | Cu2+/Fe3+ | "Turn-off" fluorescence upon binding | Bio-imaging of metal ions | mdpi.com |
| 4-styrylcoumarin derivatives | Biomolecules (general) | Covalent labeling via amine-reactive groups | RNA-FISH probes | bohrium.com |
The functionality of fluorescent probes based on the 3-cyano-4-methylcoumarin scaffold is governed by several key photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.govrsc.org
Photoinduced Electron Transfer (PET): In a typical PET-based sensor, the coumarin fluorophore is linked to a recognition unit (receptor) that can donate an electron, such as a tertiary amine. In the absence of the analyte, excitation of the fluorophore leads to electron transfer from the receptor to the excited fluorophore, quenching its fluorescence (fluorescence "off"). Upon binding of the analyte (e.g., a metal ion) to the receptor, the electron-donating ability of the receptor is suppressed. This inhibits the PET process, and the fluorescence of the coumarin is restored (fluorescence "on"). nih.gov
Intramolecular Charge Transfer (ICT): The 3-cyano-4-methylcoumarin system is a classic example of a donor-π-acceptor (D-π-A) structure. The coumarin ring acts as the π-bridge, the cyano group at the 3-position is a strong electron-withdrawing group (acceptor), and a suitable substituent at the 7-position can act as an electron-donating group (donor). Upon excitation, an ICT state is formed, where electron density is pushed from the donor to the acceptor. The energy and intensity of the fluorescence emission from this ICT state are highly sensitive to the polarity of the microenvironment and interactions with analytes. nih.gov Binding of an analyte can alter the efficiency of the ICT process, leading to a change in fluorescence color or intensity.
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer process between two fluorophores, a donor and an acceptor. In a FRET-based probe, the coumarin derivative can act as the donor, and another fluorophore or a quencher can act as the acceptor. The efficiency of energy transfer depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between them. Binding of an analyte can induce a conformational change in the probe, altering the distance between the donor and acceptor and thus modulating the FRET efficiency. This results in a ratiometric change in the fluorescence intensities of the donor and acceptor, which is a highly desirable feature for quantitative sensing. A probe designed with a coumarin donor and a naphthalimide acceptor demonstrated this principle for hypochlorous acid detection. rsc.org
The favorable photophysical properties of coumarin derivatives, such as high fluorescence quantum yields, large Stokes shifts, and good photostability, make them excellent candidates for live-cell imaging. acs.orgresearchgate.net Probes based on the 3-cyano-4-methylcoumarin scaffold can be designed to be cell-permeable, allowing for the visualization and tracking of analytes within living cells. researchgate.net
For instance, polarity-sensitive coumarin probes with a donor-acceptor structure have been developed for imaging lipid droplets and other lipophilic environments within cells. These probes are often non-emissive in aqueous media but become highly fluorescent in nonpolar environments, providing high-contrast imaging of specific cellular compartments. acs.org Furthermore, coumarin-based probes have been successfully applied to detect metal ions like Cu2+ and Zn2+ in living cells, providing insights into their cellular homeostasis and trafficking. cam.ac.ukrsc.org The ability to visualize these dynamic processes in real-time is crucial for understanding cellular function and disease pathogenesis.
New coumarin-based fluorescent probes are continuously being developed for live-cell super-resolution microscopy techniques like Stimulated Emission Depletion (STED) nanoscopy, which requires probes with high brightness and photostability. researchgate.net
A significant application of advanced fluorescent probes is in the detection of disease biomarkers. Alzheimer's disease, for example, is characterized by the aggregation of amyloid-beta (Aβ) peptides into plaques in the brain. The development of probes that can specifically bind to and image these plaques is crucial for early diagnosis. researchgate.netnih.govacs.orgacs.org
Recently, a novel fluorescent probe, XCYC-3, was developed based on a coumarin scaffold for the efficient recognition of Aβ plaques. nih.govacs.orgacs.org While not identical to 3-Cyano-6,8-dichloro-4-methylcoumarin, XCYC-3 incorporates a coumarin framework into a push-pull chromophore structure. This design allows the probe to exhibit a significant fluorescence enhancement upon binding to aggregated Aβ compared to the monomeric form. nih.govacs.org Importantly, XCYC-3 was shown to possess good blood-brain barrier permeability, a critical requirement for an in vivo imaging agent. In vivo studies in transgenic mice demonstrated that XCYC-3 could efficiently stain Aβ plaques in the brain. researchgate.netnih.govacs.orgacs.org
Another coumarin-based probe, a benzo[g]coumarin-benzothiazole hybrid named BCB-1, also showed significant near-infrared emission enhancement upon binding to Aβ plaques, demonstrating high selectivity and sensitivity. bohrium.com These findings underscore the potential of coumarin derivatives, including those with structural similarities to this compound, as platforms for developing diagnostic tools for neurodegenerative diseases.
Utilization in Optoelectronic Devices and Advanced Sensing Technologies
The donor-π-acceptor architecture inherent to many coumarin derivatives makes them attractive for applications in optoelectronics. The intramolecular charge transfer (ICT) character of their excited states is a key property for devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). While specific data for this compound in this context is not extensively reported, the electronic properties conferred by its substituents suggest potential utility.
The electron-withdrawing cyano group at the 3-position and the chloro groups at the 6- and 8-positions would significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This can be advantageous in OLEDs, where such materials can function as electron-transporting or emissive layers. The photophysical properties of coumarin dyes, including their emission color and quantum yield, can be tuned by modifying the substituents on the coumarin ring.
In the realm of advanced sensing technologies, coumarin derivatives can be integrated into polymeric materials to create "smart" functional materials. For instance, coumarins have been incorporated into polyurethane backbones. mdpi.com These materials can exhibit photoresponsive behavior, where the coumarin moiety undergoes a [2+2] cycloaddition upon irradiation with UV light, leading to cross-linking of the polymer chains. This process can be reversed with shorter wavelength UV light, allowing for the development of photo-healable or photo-patternable materials.
Role as Ligands in Catalysis and Material Science
The coumarin scaffold, with its various potential coordination sites (e.g., the lactone carbonyl oxygen, and substituents with donor atoms), can act as a ligand for metal ions. The formation of metal complexes with coumarin derivatives can lead to materials with novel photophysical, electronic, or catalytic properties.
While the direct application of this compound as a ligand in catalysis is not widely documented, the broader class of coumarin derivatives has been explored in this capacity. For example, coumarin-based Schiff base ligands have been used to form stable complexes with transition metals. These complexes have been investigated for their catalytic activity in various organic transformations.
In material science, the incorporation of coumarin derivatives into polymers is a growing area of research. mdpi.com The unique photophysical properties of coumarins can impart fluorescence to the resulting polymer, making them suitable for applications such as fluorescent sensors or security inks. The photo-dimerization of coumarins allows for the creation of photo-responsive polymer networks, as mentioned earlier. These materials can find use in areas such as controlled drug delivery, where the release of a therapeutic agent can be triggered by light, or in the development of self-healing coatings. The synthesis of functional materials from coumarin derivatives is an active field, leveraging the versatility of the coumarin core to create materials with tailored properties. nih.gov
Conclusion and Future Research Perspectives
Synthesis of Key Research Findings and Mechanistic Understanding of 3-Cyano-6,8-dichloro-4-methylcoumarin and its Analogues
While specific research focusing exclusively on this compound is limited, a wealth of information can be extrapolated from its close analogues, particularly the 6,8-dibromo and 6,8-diiodo derivatives. The synthesis of such compounds typically proceeds through established coumarin-forming reactions, like the Knoevenagel condensation of a corresponding 2-hydroxyacetophenone (B1195853) with a cyano-activated reagent.
The core of their chemical behavior lies in their unique electronic structure. The 3-cyano-4-methylcoumarin system is recognized as a highly effective pronucleophilic vinylogous reactant. nih.gov The electron-withdrawing nature of the cyano group at the C3 position, combined with the conjugated system of the coumarin (B35378) ring, activates the C4-methyl group for deprotonation. This allows the entire methyl-coumarin unit to act as a nucleophile in various transformations, most notably in asymmetric organocatalytic reactions.
Key Mechanistic Insights:
Vinylogous Reactivity: Research has demonstrated that 3-cyano-4-methylcoumarins participate in vinylogous Michael-type additions. nih.gov This reactivity allows for the functionalization of the molecule at a distance from the initial site of activation, enabling the construction of complex molecular architectures.
Cascade Reactions: The scaffold is a competent participant in cascade reactions. For instance, derivatives like 3-cyano-4-styrylcoumarins undergo stereocontrolled thia-Michael/aldol/annulation sequences, leading to the formation of unique polycyclic fused ring systems. acs.org
Biological Action of Analogues: Studies on halogenated analogues, such as 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile, have revealed significant antiproliferative effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The presence and position of halogen atoms are thought to enhance the lipophilicity and, consequently, the biological activity of the coumarin core.
These findings collectively suggest that this compound likely possesses similar vinylogous reactivity and holds potential as a precursor for complex molecule synthesis and as a biologically active agent.
Current Challenges and Future Opportunities in the Field of Halogenated 3-Cyano-4-methylcoumarins
Despite the promising reactivity of this class of compounds, several challenges remain, which in turn define the opportunities for future research.
Current Challenges:
Stereocontrol: A primary challenge lies in achieving high levels of stereocontrol during the functionalization of the C4-methyl group. While organocatalysis has proven effective, the development of more efficient, selective, and versatile catalytic systems is an ongoing need. acs.org
Synthesis of Precursors: The synthesis of heavily substituted salicylaldehydes or acetophenones, the necessary precursors for these coumarins, can be multi-stepped and may require harsh reaction conditions, limiting the accessibility of diverse analogues.
Limited Scope of Transformations: While vinylogous additions are well-documented, the full scope of reactivity for the 3-cyano-4-methylcoumarin scaffold remains underexplored. Expanding the repertoire of known transformations is crucial for unlocking their full synthetic potential.
Future Opportunities:
Novel Catalyst Development: There is a significant opportunity in designing novel bifunctional catalysts (e.g., squaramide-based cinchona alkaloids) that can effectively control the chemo- and stereoselectivity of cascade reactions involving these coumarins. acs.org
Exploration of New Reaction Pathways: Investigating new reaction pathways beyond Michael additions, such as pericyclic reactions or photoredox-catalyzed transformations, could lead to the discovery of novel molecular skeletons derived from this scaffold.
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of a library of halogenated 3-cyano-4-methylcoumarins with varying halogen patterns (Cl, Br, I) and further substitutions would enable detailed SAR studies. This would clarify the role of the halogens in modulating biological activity and could lead to the identification of lead compounds with enhanced potency and selectivity.
Emerging Research Directions and Interdisciplinary Investigations
The unique properties of the halogenated 3-cyano-4-methylcoumarin scaffold position it at the intersection of several scientific disciplines, opening up exciting new research avenues.
Emerging Synthetic and Medicinal Chemistry Directions:
Complex Molecule Synthesis: The ability to act as a building block in cascade reactions makes this scaffold an ideal starting point for the synthesis of complex, polycyclic natural product analogues or novel heterocyclic systems with potential therapeutic value. nih.gov
Glycoconjugation: Coupling these coumarins with carbohydrate moieties to form glycoconjugates is an emerging area. This strategy aims to combine the biological activity of the coumarin with the biocompatibility and targeting potential of sugars, potentially creating novel drug candidates.
Bioorthogonal Chemistry: The specific reactivity of the scaffold could potentially be harnessed in bioorthogonal chemistry for labeling and imaging applications within biological systems.
Interdisciplinary Investigations:
Materials Science: Coumarins are known for their fluorescent properties. The introduction of heavy halogens and other functional groups can tune these photophysical characteristics. This opens the door for designing novel fluorophores for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes for bio-imaging.
Chemical Biology: Halogenated 3-cyano-4-methylcoumarins identified as potent biological agents could be developed into chemical probes to study specific cellular pathways, such as those involved in apoptosis or cell cycle regulation. Their interaction with specific protein targets could be investigated to elucidate new mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
